D-Arabinose 5-phosphate disodium salt
Overview
Description
D-Arabinose 5-phosphate disodium salt is an inorganic compound . It is a white powder and is soluble in water . It is used as a substrate for enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase (s) which are involved in lipopolysaccharide (LPS) biosynthesis .
Molecular Structure Analysis
The molecular formula of this compound is C5H9O8PNa2 . Its average mass is 274.073 Da and its monoisotopic mass is 273.983032 Da .Chemical Reactions Analysis
This compound is used as a substrate to identify, differentiate and characterize enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase (s) which are involved in lipopolysaccharide (LPS) biosynthesis .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water . The solubility in water is 50 mg/mL, clear . The sodium content is 13.1-18.5% on a dry basis .Scientific Research Applications
Synthesis and Characterization
D-Arabinose 5-phosphate disodium salt is synthesized through reactions involving other compounds. A notable process includes reacting ninhydrin with D-glucosamine 6-phosphate and purifying the resulting D-arabinose 5-phosphate using specific methods (Volk, 1966).
Role in Prebiotic Chemistry
D-Arabinose interacts with other compounds like cyanamide and cyanoacetylene in aqueous solutions, playing a potential role in prebiotic chemistry. This interaction leads to the production of various nucleosides and nucleotides, which are significant in understanding early biological processes (Sanchez & Orgel, 1970).
Enzyme Interactions
D-Arabinose 5-phosphate interacts with specific enzymes, like 3-deoxy-D-manno-octulosonate (KDO)-8-phosphate synthetase, impacting biochemical pathways in organisms like Escherichia coli. These interactions provide insights into the metabolic processes involving sugar and sugar-phosphates (Ray, 1980).
Photolysis Studies
Studies on the photolysis of compounds like disodium α-D-glucose 6-phosphate reveal that D-arabinose 5-phosphate is a significant photolysis product. Such findings help in understanding the photochemical behavior of related compounds in various conditions (Triantaphylidès & Halmann, 1975).
Isomerase Activity
D-Arabinose 5-phosphate is involved in isomerase reactions, playing a role in the biosynthesis of essential bacterial components like lipopolysaccharides. The study of these enzymes, such as arabinose 5-phosphate isomerase, is crucial for understanding bacterial physiology and potential drug targets (Meredith & Woodard, 2003).
Metabolic Pathway Investigation
Research on D-arabinose 5-phosphate aids in elucidating metabolic pathways, such as the pentose phosphate pathway. This understanding is critical for comprehending how certain sugars are metabolized in different organisms (Wood & Gascón, 1980).
Biosynthesis in Mycobacteria
D-Arabinose is a significant component in the cell wall polysaccharides of Mycobacterium species. Understanding the biosynthesis of D-arabinose, which involves D-arabinose 5-phosphate, is crucial for developing treatments against mycobacterial diseases (Klutts et al., 2002).
Mechanism of Action
D-Arabinose-5-phosphate disodium salt is a substrate for the enzyme, sedoheptulose-7-phosphate (S7P) reductase . It is converted to sedoheptulose 7 phosphate by this enzyme . Arabinose-5-phosphate isomerase (API) catalyzes the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate (A5P), which is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo) .
Safety and Hazards
D-Arabinose 5-phosphate disodium salt should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Properties
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYFEKZUCTIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585053 | |
Record name | PUBCHEM_16218866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89927-09-3 | |
Record name | PUBCHEM_16218866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.